2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene
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Overview
Description
2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with benzyloxy, bromo, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with a benzene derivative that already contains some of the desired substituents. The following steps outline a possible synthetic route:
Fluorination: The fluoro group can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF).
Trifluoromethylation: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Benzyloxylation: The benzyloxy group can be introduced through a Williamson ether synthesis, where a benzyl halide reacts with a phenol derivative in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromo, fluoro, and trifluoromethyl can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-bromo-4-fluoro-5-(trifluoromethyl)benzene
- 2-(Benzyloxy)-1-chloro-3-fluoro-5-(trifluoromethyl)benzene
- 2-(Benzyloxy)-1-bromo-3-chloro-5-(trifluoromethyl)benzene
Uniqueness
2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of benzyloxy, bromo, fluoro, and trifluoromethyl groups provides a distinct electronic environment that can be exploited in various chemical transformations and applications.
Properties
Molecular Formula |
C14H9BrF4O |
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Molecular Weight |
349.12 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-11-6-10(14(17,18)19)7-12(16)13(11)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
DPDZGZCQOXKLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(F)(F)F)F |
Origin of Product |
United States |
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